Boc-2-(trifluoromethyl)-L-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

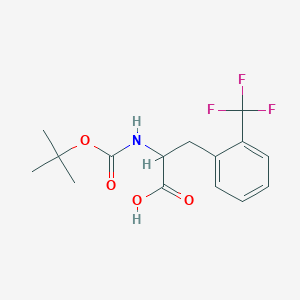

Boc-2-(trifluoromethyl)-L-phenylalanine is a derivative of the amino acid phenylalanine, where the hydrogen atom on the phenyl ring is replaced by a trifluoromethyl group, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is of significant interest in the field of medicinal chemistry due to its unique properties imparted by the trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of the molecule.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2-(trifluoromethyl)-L-phenylalanine typically involves the following steps:

Protection of the amino group: The amino group of L-phenylalanine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst such as copper(I) iodide (CuI).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反応の分析

Types of Reactions

Boc-2-(trifluoromethyl)-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized under specific conditions, although it is generally resistant to oxidation due to the strong electron-withdrawing effect of the fluorine atoms.

Reduction: Reduction reactions are less common for this compound, but the Boc group can be removed under acidic conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), can remove the Boc protecting group.

Substitution: Nucleophilic reagents such as sodium azide (NaN3) can be used under specific conditions.

Major Products Formed

Oxidation: Oxidation products may include carboxylic acids or other oxidized derivatives.

Reduction: Removal of the Boc group yields the free amino acid.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

科学的研究の応用

Boc-2-(trifluoromethyl)-L-phenylalanine is used in various scientific research applications, including:

Medicinal Chemistry: It is used in the design and synthesis of pharmaceuticals, where the trifluoromethyl group can enhance drug properties such as metabolic stability and bioavailability.

Biochemistry: It is used in the study of enzyme-substrate interactions and protein engineering, where the trifluoromethyl group can serve as a probe for studying molecular interactions.

Chemical Biology: It is used in the development of chemical probes and bioorthogonal chemistry, where the unique properties of the trifluoromethyl group can be exploited for selective labeling and detection of biomolecules.

作用機序

The mechanism of action of Boc-2-(trifluoromethyl)-L-phenylalanine depends on its specific application. In medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing lipophilicity and metabolic stability. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring the compound reaches its target site intact.

類似化合物との比較

Similar Compounds

Boc-L-phenylalanine: Similar to Boc-2-(trifluoromethyl)-L-phenylalanine but lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

2-(trifluoromethyl)-L-phenylalanine: Lacks the Boc protecting group, making it more reactive and less stable during synthesis.

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl group and the Boc protecting group. The trifluoromethyl group imparts enhanced metabolic stability and lipophilicity, while the Boc group protects the amino group during synthesis, making it a valuable compound in medicinal chemistry and related fields.

生物活性

Boc-2-(trifluoromethyl)-L-phenylalanine is a fluorinated derivative of the amino acid phenylalanine, which has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological effects, and applications in research.

Overview of this compound

This compound is characterized by the presence of a trifluoromethyl group at the 2-position of the phenylalanine side chain, which significantly alters its physicochemical properties compared to non-fluorinated analogs. The introduction of fluorine atoms can enhance lipophilicity, metabolic stability, and binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Material : The synthesis often begins with commercially available L-phenylalanine.

- Trifluoromethylation : This step introduces the trifluoromethyl group, often through nucleophilic substitution reactions or electrophilic fluorination methods.

- Boc Protection : The amine group is protected using a Boc (tert-butyloxycarbonyl) group to facilitate further reactions without affecting the amino functionality.

Antiviral Properties

Research has demonstrated that phenylalanine derivatives, including this compound, exhibit antiviral activity. Studies have shown that modifications to the phenylalanine core can enhance interactions with viral proteins, thereby inhibiting viral replication. For instance, derivatives have been tested for their ability to inhibit HIV-1 replication by interfering with viral uncoating and assembly processes .

Antibacterial Activity

Fluorinated amino acids have also been evaluated for antibacterial properties. A study highlighted that certain phenylalanine derivatives possess dual inhibitory effects on bacterial topoisomerases, which are essential enzymes for bacterial DNA replication and transcription. Compounds similar to this compound showed promising minimal inhibitory concentrations (MICs) against multidrug-resistant strains .

Case Study 1: Antiviral Activity Against HIV-1

A study assessed various phenylalanine derivatives for their antiviral efficacy against HIV-1. The results indicated that compounds with a trifluoromethyl substitution at the 2-position exhibited enhanced antiviral activity compared to their non-fluorinated counterparts. The EC50 values of these compounds were significantly lower, indicating higher potency .

| Compound | EC50 (μM) | CC50 (μM) | SI (CC50/EC50) |

|---|---|---|---|

| Boc-2-(trifluoromethyl)-L-Phe | 0.45 | 100 | 222.22 |

| PF-74 | 0.45 | 58 | 128.89 |

Case Study 2: Antibacterial Efficacy

In another study focusing on antibacterial properties, this compound was included in a panel of compounds tested against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against several strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| MRSA | <0.03125 |

| Enterococcus faecalis | <0.125 |

| Klebsiella pneumoniae | 1 |

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-6-4-5-7-10(9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMOOODKNPYTEE-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。